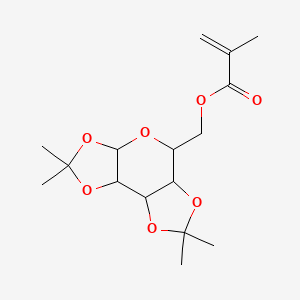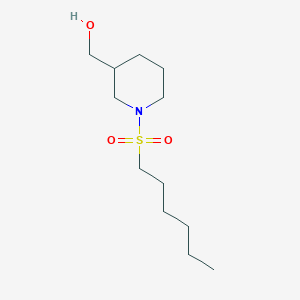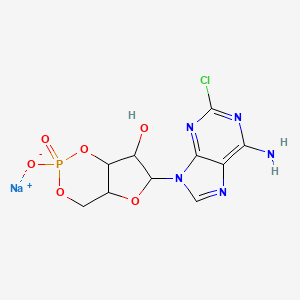
N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide: is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine and ethyl chloroformate under basic conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine ring is introduced via nucleophilic aromatic substitution reactions. For instance, 5-fluoropyridine-3-boronic acid can be coupled with the azetidine intermediate using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluoropyridine ring, potentially converting it to a tetrahydropyridine derivative.
Substitution: N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide can participate in nucleophilic substitution reactions, especially at the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors, due to its structural similarity to biologically active molecules.
Medicine
The compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine ring can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
- N-(5-Chloropyridin-3-yl)azetidine-3-carboxamide
- N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide
- N-(5-Methylpyridin-3-yl)azetidine-3-carboxamide
Uniqueness
N-(5-Fluoropyridin-3-yl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro, bromo, and methyl analogs.
特性
分子式 |
C9H10FN3O |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
N-(5-fluoropyridin-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10FN3O/c10-7-1-8(5-12-4-7)13-9(14)6-2-11-3-6/h1,4-6,11H,2-3H2,(H,13,14) |
InChIキー |
WBDODHINEFGOKM-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C(=O)NC2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)


![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)










